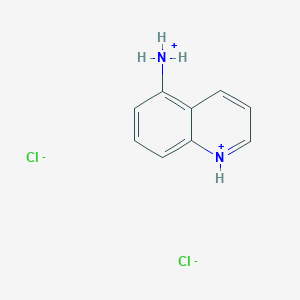

Quinolin-1-ium-5-ylazanium;dichloride

Description

Quinolin-1-ium-5-ylazanium;dichloride is an organic salt derived from quinoline, a heterocyclic aromatic compound. The structure features a quinoline core substituted with an ammonium group at position 5 and a counterion of dichloride. This compound is synthesized through multistep reactions, including Suzuki coupling and nucleophilic addition, as described in Scheme 2 of . Its ionic nature enhances solubility in polar solvents, making it a candidate for pharmaceutical and catalytic applications. The presence of both ammonium and chloride ions contributes to its reactivity, particularly in acid-mediated deprotection steps .

Properties

IUPAC Name |

quinolin-1-ium-5-ylazanium;dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.2ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;;/h1-6H,10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCQWIKBWZBOPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=[NH+]C2=C1)[NH3+].[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Quaternization of Quinoline

Quinoline can undergo quaternization at the N1 position using alkylating or protonating agents. For example:

-

Protonation with HCl : Treatment of quinoline with concentrated hydrochloric acid under reflux yields quinolinium chloride. Extending this to introduce a second ammonium group at the 5-position would require prior functionalization.

-

Diamine Intermediate : Introducing an amino group at the 5-position (e.g., via nitration/reduction or direct amination) followed by protonation with HCl could generate the dichloride salt.

Functionalization of Substituents

-

Nitration and Reduction :

Stepwise Synthesis Pathways

Route 1: Sequential Amination and Protonation

-

Synthesis of 5-Aminoquinoline :

-

Quaternization at N1 :

Key Reaction:

Route 2: Direct Diamine Formation

-

Diamination of Quinoline :

-

Salt Formation :

-

Treat the diamine intermediate with HCl gas in anhydrous conditions to form the dichloride.

-

Analytical Validation and Challenges

Purity and Characterization

Common Side Reactions

-

Over-protonation at other positions.

-

Decomposition under strong acidic conditions.

Comparative Analysis of Methods

| Method | Yield | Complexity | Purity |

|---|---|---|---|

| Sequential Amination | 60–70% | Moderate | High |

| Direct Diamine Formation | 40–50% | High | Moderate |

Industrial and Laboratory Considerations

-

Scalability : Route 1 is preferred for large-scale synthesis due to fewer steps.

-

Safety : Use of HCl gas requires controlled environments and corrosion-resistant equipment.

Chemical Reactions Analysis

Quinolin-1-ium-5-ylazanium;dichloride undergoes various chemical reactions, including:

Oxidation: Quinoline derivatives can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of quinoline derivatives can lead to the formation of tetrahydroquinolines using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for the introduction of various functional groups. Common reagents include halogens, alkylating agents, and nucleophiles.

Major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines .

Scientific Research Applications

Quinolin-1-ium-5-ylazanium;dichloride has numerous applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Quinoline-based drugs are used to treat malaria, bacterial infections, and cancer. This compound may serve as a precursor for such therapeutic agents.

Mechanism of Action

The mechanism of action of quinoline derivatives often involves the inhibition of key enzymes or receptors in biological systems. For example, quinoline-based antimalarial drugs inhibit the heme detoxification pathway in Plasmodium parasites, leading to their death . Quinolin-1-ium-5-ylazanium;dichloride may exert its effects through similar mechanisms, targeting specific molecular pathways and enzymes.

Comparison with Similar Compounds

Piperazine-Linked Quinoline Derivatives

Compounds such as 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides (e.g., 11c and 11d in ) share the quinoline backbone but incorporate piperazine moieties linked via amide bonds. Unlike Quinolin-1-ium-5-ylazanium;dichloride, these derivatives are neutral and exhibit enhanced lipophilicity, favoring blood-brain barrier penetration for neurological applications .

Imidazo[4,5-f]quinolines

Synthesized via condensation and cyclization (), imidazo[4,5-f]quinolines (e.g., 4a–f) fuse imidazole rings with quinoline. These neutral compounds demonstrate antimicrobial activity, contrasting with the ionic nature of this compound, which may limit membrane permeability .

Quinazoline Derivatives

Imidazo[4,5-g]quinazolines () replace quinoline’s benzene ring with a pyrimidine ring. This structural modification alters electronic properties, enhancing π-π stacking interactions in drug-receptor binding .

Physicochemical Properties

| Property | This compound | 1,2-Dichloroethane (Solvent) | Imidazo[4,5-f]quinolines |

|---|---|---|---|

| Solubility in Water | High (ionic nature) | 0.87 g/100 mL (slight) | Low (neutral) |

| Stability | Stable under acidic conditions | Volatile (high vapor pressure) | Sensitive to oxidation |

| Biological Activity | Potential enzyme inhibition | Solvent (no direct activity) | Antimicrobial |

- The dichloride counterion in this compound increases water solubility compared to neutral quinoline derivatives .

- 1,2-Dichloroethane (), though structurally distinct, is used in its synthesis due to its ability to dissolve organic intermediates .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis yield of Quinolin-1-ium-5-ylazanium dichloride?

- Methodological Answer: Synthesis optimization can involve varying reaction parameters such as temperature (e.g., reflux vs. room temperature), stoichiometric ratios of reactants, and purification techniques. For example, normal-phase chromatography using dichloromethane/ethyl acetate gradients has been effective in isolating quinoline derivatives . Additionally, controlling the dropwise addition of reagents (e.g., phosphorus oxychloride) at low temperatures (10–15°C) minimizes side reactions, as demonstrated in analogous thiadiazole-quinoline syntheses . Yield improvements may also require recrystallization from solvent mixtures like DMF/ethanol .

Q. Which analytical techniques are most reliable for characterizing the purity and structural identity of Quinolin-1-ium-5-ylazanium dichloride?

- Methodological Answer: A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) is critical. NMR can confirm proton environments and carbon backbone integrity, while HPLC (e.g., using C18 columns with UV detection) quantifies purity. Mass spectrometry (MS) provides molecular weight validation. For ionic compounds, ion chromatography can detect chloride counterions .

Q. What stability considerations are essential during storage and handling of Quinolin-1-ium-5-ylazanium dichloride?

- Methodological Answer: The compound should be stored in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation or moisture absorption. Decomposition products, such as nitrogen oxides, may form under prolonged exposure to heat or light, necessitating periodic purity checks via TLC or HPLC . Compatibility testing with common lab materials (e.g., glass vs. plastic) is advised to avoid leaching or degradation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms involving Quinolin-1-ium-5-ylazanium dichloride intermediates?

- Methodological Answer: Density functional theory (DFT) calculations can map potential energy surfaces to identify favored pathways (e.g., electrophilic substitution vs. radical mechanisms). For example, studies on 5-deazaflavins revealed that CH→N substitutions alter redox behavior, which could be modeled to explain divergent catalytic outcomes . Molecular dynamics (MD) simulations may further elucidate solvent effects or steric hindrance in quinoline-based reactions .

Q. What experimental strategies address discrepancies in catalytic activity data for Quinolin-1-ium-5-ylazanium dichloride in enzymatic models?

- Methodological Answer: Systematic variation of substituents (e.g., arylpiperazine groups) and reaction conditions (pH, co-solvents) can isolate structure-activity relationships. Kinetic isotope effects (KIE) or isotopic labeling (e.g., ¹⁵N) may clarify rate-limiting steps, as seen in flavin-catalyzed alcohol oxidation studies . Reproducing assays with standardized controls (e.g., NADH/NAD+ ratios) minimizes variability .

Q. How can researchers design experiments to evaluate the electrochemical properties of Quinolin-1-ium-5-ylazanium dichloride for redox applications?

- Methodological Answer: Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) with a Ag/AgCl reference electrode can determine redox potentials. Spectroelectrochemical methods (UV-vis during CV) correlate electron transfer with spectral changes. Comparative studies with analogues (e.g., methylviologen dichloride) provide benchmarks, as their reversible redox behavior is well-documented .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting reports on the reactivity of Quinolin-1-ium-5-ylazanium dichloride with aromatic amines?

- Methodological Answer: Contradictions may arise from differences in reaction media (polar vs. nonpolar solvents) or catalyst loading. Replicating protocols under strictly controlled conditions (e.g., anhydrous DMF vs. aqueous buffers) is essential. X-ray crystallography of intermediates can confirm structural assignments, while in situ IR spectroscopy monitors real-time bond formation/cleavage .

Q. What validation steps are critical when comparing toxicity profiles of Quinolin-1-ium-5-ylazanium dichloride across studies?

- Methodological Answer: Standardize toxicity assays (e.g., LD₅₀ in rodent models) using identical exposure routes (oral vs. dermal) and purity grades. Cross-referencing with safety data sheets (SDS) for analogous dichlorides (e.g., methylviologen dichloride) ensures consistency in hazard classification . Environmental fate studies (e.g., OECD 301 biodegradability tests) address ecological discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.